molecular formula C7H6OS B14475033 5-(Prop-2-yn-1-yl)thiophene-2-ol CAS No. 66030-28-2

5-(Prop-2-yn-1-yl)thiophene-2-ol

Cat. No.: B14475033
CAS No.: 66030-28-2
M. Wt: 138.19 g/mol
InChI Key: SFGUTPDLXQVKQN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Prop-2-yn-1-yl)thiophene-2-ol typically involves the functionalization of thiophene derivatives. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

5-(Prop-2-yn-1-yl)thiophene-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the thiophene ring .

Mechanism of Action

The mechanism of action of 5-(Prop-2-yn-1-yl)thiophene-2-ol involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of the thiophene ring and hydroxyl group allows for interactions with biological macromolecules, influencing their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Prop-2-yn-1-yl)thiophene-2-ol is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

66030-28-2

Molecular Formula

C7H6OS

Molecular Weight

138.19 g/mol

IUPAC Name

5-prop-2-ynylthiophen-2-ol

InChI

InChI=1S/C7H6OS/c1-2-3-6-4-5-7(8)9-6/h1,4-5,8H,3H2

InChI Key

SFGUTPDLXQVKQN-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=CC=C(S1)O

Origin of Product

United States

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